molecular formula C13H10N2O B1614201 2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone CAS No. 545354-16-3

2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone

Cat. No. B1614201
CAS RN: 545354-16-3
M. Wt: 210.23 g/mol
InChI Key: WWSMPTLEWQCUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone is a chemical compound with the CAS Number: 545354-16-3 . It has a molecular weight of 316.23 and a molecular formula of C15H19Cl2NO2 . The compound is a white to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19Cl2NO2/c1-10-5-3-4-8-18 (10)15 (19)11 (2)20-14-7-6-12 (16)9-13 (14)17/h6-7,9-11H,3-5,8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a white to brown solid . It has a molecular weight of 316.23 and a molecular formula of C15H19Cl2NO2 . The storage temperature is +4C .

Scientific Research Applications

Herbicidal Applications

2-(2,4-Dichlorophenoxy)-1-(2-methyl-1-piperidyl)-1-propanone, as a derivative of dichlofop-methyl, shows potential in herbicidal applications. It is effective in controlling wild oat in wheat, functioning as a strong auxin antagonist. The compound inhibits auxin-stimulated elongation in oat and wheat coleoptile segments, suggesting a mode of action that interferes with plant hormone signaling pathways. Additionally, its metabolite, dichlofop, exhibits a different mechanism, inhibiting root growth in susceptible plants like wild oat without affecting wheat. This dual mechanism of action contributes to its herbicidal effectiveness (Shimabukuro et al., 1978).

Local Anesthetic Properties

The compound demonstrates structural similarities with local anesthetic drugs like falicaine hydrochloride and dyclonine hydrochloride. These drugs have been characterized for their thermal properties, vibrational spectroscopy, and solid-state characteristics. Understanding the structural and physical characteristics of such compounds can inform the development of more effective and stable anesthetic formulations (Schmidt, 2005).

Synthetic Chemistry

In synthetic chemistry, the compound is relevant for creating various chemical structures. For example, reactions involving derivatives of cyclopropane with phenols, alcohols, or thiophenol can yield diverse products, including 1,1-bis(aryloxy)-2-methylenecyclopropanes. The reaction conditions and structure of the heteronucleophile significantly influence the products formed. This highlights the compound's role in facilitating diverse synthetic pathways (Jończyk & Kmiotek-Skarżyńska, 1992).

Pharmaceutical Research

In the field of pharmaceuticals, the compound's analogs have shown potential as hypolipidemic agents. They inhibit key enzymes in glycerolipid biosynthesis, reducing glycerolipid production and serum triglyceride levels. This suggests their potential use in treating conditions related to lipid metabolism disorders (Lamb et al., 1977).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(2-methylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO2/c1-10-5-3-4-8-18(10)15(19)11(2)20-14-7-6-12(16)9-13(14)17/h6-7,9-11H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLJIJRQNDNTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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